21H,22H-Porphine

Description

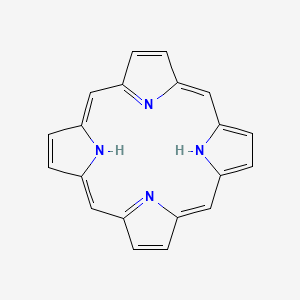

21H,22H-Porphine (C₂₀H₁₄N₄), also known as porphine, is the simplest porphyrin derivative and serves as the core structure for synthetic and naturally occurring porphyrins . Its molecular framework consists of four pyrrole rings interconnected by methine bridges, forming a planar, conjugated macrocycle. Key properties include:

Propriétés

Numéro CAS |

3262-43-9 |

|---|---|

Formule moléculaire |

C20H14N4 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

21,23-dihydroporphyrin |

InChI |

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21,24H |

Clé InChI |

RKCAIXNGYQCCAL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 21H,22H-Porphine implique généralement la condensation du pyrrole avec des aldéhydes en milieu acide. Une méthode courante est la méthode d'Adler, qui consiste à faire refluer du pyrrole et du benzaldéhyde dans l'acide propionique. Cette réaction donne de la tétraphénylporphyrine, qui peut être modifiée davantage pour produire du this compound .

Méthodes de production industrielle : La production industrielle de this compound utilise souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de liquides ioniques acides comme milieux catalytiques a été explorée pour améliorer l'efficacité et le rendement du processus de synthèse. Ces liquides ioniques peuvent être réutilisés plusieurs fois sans perte significative de l'activité catalytique .

Analyse Des Réactions Chimiques

Types de réactions : 21H,22H-Porphine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dications de porphyrine.

Réduction : Les réactions de réduction peuvent produire des dianions de porphyrine.

Substitution : Les réactions de substitution électrophile peuvent se produire aux positions méso du cycle porphyrine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le chlorure ferrique et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs électrophile comme le brome ou le chlore peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dications de porphyrine, tandis que la réduction peut produire des dianions de porphyrine .

Applications De Recherche Scientifique

21H,22H-Porphine a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de diverses métalloporphyrines, qui sont d'importants catalyseurs dans les réactions organiques.

Biologie : Les porphyrines jouent un rôle crucial dans les systèmes biologiques, comme dans la formation de l'hème, qui est essentielle au transport de l'oxygène dans le sang.

Médecine : Les porphyrines sont utilisées en photothérapie dynamique pour le traitement de certains types de cancer. Elles agissent comme des photosensibilisateurs qui génèrent des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui conduit à la destruction des cellules cancéreuses.

Industrie : Les porphyrines sont utilisées dans le développement de capteurs, de cellules solaires et d'autres dispositifs électroniques en raison de leurs propriétés optiques et électroniques uniques

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à former des complexes stables avec des ions métalliques. Ces complexes de métalloporphyrines peuvent participer à divers processus biochimiques. Par exemple, dans l'hème, le complexe fer-porphyrine se lie aux molécules d'oxygène, ce qui facilite leur transport dans la circulation sanguine. La structure cyclique conjuguée des porphyrines permet un transfert d'électrons efficace, ce qui les rend adaptées aux applications en catalyse et en conversion d'énergie .

Composés similaires :

5,10,15,20-Tétraphényl-21H,23H-Porphine : Ce composé est similaire en structure mais possède des groupes phényle attachés aux positions méso.

5,10,15,20-Tétra(4-pyridyl)-21H,23H-Porphine : Ce composé possède des groupes pyridyle aux positions méso, ce qui peut améliorer sa solubilité et sa réactivité.

Unicité : this compound est unique en raison de ses positions méso non substituées, ce qui permet une plus grande flexibilité dans les modifications chimiques. Cela en fait un matériau de départ polyvalent pour la synthèse d'une large gamme de dérivés de porphyrine ayant des propriétés adaptées à des applications spécifiques .

Mécanisme D'action

The mechanism of action of 21H,22H-Porphine involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can participate in various biochemical processes. For example, in heme, the iron-porphyrin complex binds to oxygen molecules, facilitating their transport in the bloodstream. The conjugated ring structure of porphyrins allows for efficient electron transfer, making them suitable for applications in catalysis and energy conversion .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Modified Porphyrins

5,10,15,20-Tetraphenylporphyrin (TPP, C₄₄H₃₀N₄)

- Structure : Four phenyl groups at meso-positions.

- Molecular weight : 614.75 g/mol .

- Properties : Enhanced symmetry and stability compared to 21H,22H-porphine; insoluble in water but soluble in organic solvents (e.g., dichloromethane) .

- Applications : Supramolecular synthesis, photometric copper detection, and cancer research due to its structural versatility .

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin (Cl₄TPP, C₄₄H₂₆Cl₄N₄)

- Structure : Chlorine atoms on phenyl substituents.

- Molecular weight : 752.52 g/mol .

- Properties: Increased molecular weight and electron-withdrawing effects alter electronic absorption spectra and redox potentials compared to TPP .

- Applications : Photocatalysis and materials science, where halogen substituents enhance intermolecular interactions .

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

Metalloporphyrins

Zinc(II) 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (ZnTHPP)

- Structure : Zinc ion coordinated to the porphyrin core; hydroxyl groups on phenyl rings.

- Properties: Metallation enhances intersystem crossing, increasing singlet oxygen production (ΦΔ = 0.62 vs. 0.45 for non-metallated THPP) .

- Applications: Antibacterial photodynamic therapy, with encapsulation in lignin nanoparticles improving solubility and efficacy against Staphylococcus aureus .

Ruthenium(II) Carbonyl Tetraphenylporphyrin

Cationic and Hydrophilic Derivatives

T(MAP)PP (Cationic Porphyrin with Trimethylammonium Groups)

- Structure : Quaternary ammonium groups on propoxy chains.

- Properties : Water solubility and electrostatic interactions enhance binding to bacterial membranes .

- Applications : Antimicrobial coatings and light-driven disinfection systems .

5,10,15,20-Tetraphenyl-21H,23H-porphinetetrasulfonic Acid (TPPS)

Comparative Data Table

Key Research Findings

- Antibacterial Activity : Cationic porphyrins like T(MAP)PP exhibit superior bacterial membrane disruption under blue light (450–460 nm) compared to neutral derivatives .

- Electronic Tuning : Electron-withdrawing groups (e.g., Cl in Cl₄TPP) red-shift absorption spectra, while electron-donating groups (e.g., OCH₃) enhance fluorescence quantum yields .

- Metallation Effects : Zinc porphyrins (ZnTHPP) outperform free-base analogs in singlet oxygen generation, critical for photodynamic therapy .

Activité Biologique

21H,22H-Porphine, commonly referred to as porphine, is a fundamental structure in the class of compounds known as porphyrins. Its cyclic tetrapyrrole framework allows it to coordinate with various metal ions, which significantly alters its biological and chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and biology, and relevant case studies.

Structural Characteristics

The structure of this compound is characterized by four pyrrole rings interconnected by methine bridges, creating a planar and highly conjugated system. This arrangement facilitates extensive delocalization of π-electrons, contributing to its unique optical and electronic characteristics.

Biological Functions

Porphine and its derivatives exhibit significant biological activities that play critical roles in various biochemical processes:

- Oxygen Transport : Similar to hemoglobin, porphine can bind oxygen molecules, which is essential for cellular respiration.

- Photosynthesis : In chlorophyll derivatives, porphine's ability to absorb light is crucial for photosynthetic processes.

- Electron Transfer : Porphyrins are involved in electron transfer reactions in various metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The ability to coordinate with metal ions (e.g., iron in heme) enhances its reactivity and functionality in biological systems.

- Redox Activity : Porphine can undergo redox reactions that play a role in oxidative stress responses.

- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating biochemical pathways.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various applications:

- Cancer Therapy : Research indicates that porphyrin derivatives can be used in photodynamic therapy (PDT) for cancer treatment. For instance, hematoporphyrin derivatives have been shown to selectively accumulate in tumor cells and produce reactive oxygen species upon light activation, leading to cell death.

- Antimicrobial Activity : Some studies demonstrate that porphyrins exhibit antimicrobial properties against a range of pathogens. This is attributed to their ability to generate singlet oxygen upon light exposure.

- Neuroprotective Effects : Investigations into the neuroprotective potential of porphyrins suggest they may help mitigate oxidative stress in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The versatility of this compound lies in its ability to form various derivatives through metalation and functionalization. Below is a comparison highlighting its uniqueness against other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hemoglobin | Metalloporphyrin | Contains iron; essential for oxygen transport |

| Chlorophyll | Porphyrin derivative | Contains magnesium; critical for photosynthesis |

| Protoporphyrin IX | Metalloporphyrin | Precursor to heme; involved in hemoglobin synthesis |

| Tetra(4-carboxyphenyl)porphyrin | Functionalized porphyrin | Enhanced solubility and reactivity due to carboxyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.